N-(2-methoxyphenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide
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Description
N-(2-methoxyphenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C17H15N3O3S and its molecular weight is 341.39. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Disposition
A study on a thiouracil derivative closely related to the compound of interest, referred to as PF-06282999, investigated its pharmacokinetics and disposition across animals and humans. The compound, being an irreversible inactivator of myeloperoxidase, is under clinical trials for potential treatment of cardiovascular diseases. The research highlighted its favorable elimination via nonmetabolic routes due to its physicochemical characteristics, such as molecular weight and lipophilicity, suggesting renal excretion as the principal clearance mechanism in humans (Jennifer Q. Dong et al., 2016).
Enzyme Induction
Another study focused on PF-06282999's role in inducing cytochrome P450 3A4 (CYP3A4) enzyme in human hepatocytes, mediated by the pregnane X receptor (PXR). This induction process has implications for drug metabolism and pharmacokinetics, potentially affecting the plasma concentrations and efficacy of co-administered drugs. The study also provided insights into the molecular basis for PXR activation by PF-06282999, aiding in the identification of compounds with minimized drug interaction risks (Jamie E. Moscovitz et al., 2018).
Synthesis and Biological Activity
Research into the synthesis of novel heterocyclic compounds derived from similar structures has shown potential in creating anti-inflammatory and analgesic agents. These compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1/COX-2), displaying significant selectivity and potency. Such studies contribute to the development of new therapeutic agents with specific pharmacological profiles (A. Abu‐Hashem et al., 2020).
Imaging Applications
The synthesis of selective radioligands for imaging purposes, such as [18F]PBR111 from a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, illustrates the potential of pyrimidine derivatives in diagnostic imaging. These compounds, including the fluorine-18 labeled DPA-714, are used in positron emission tomography (PET) for in vivo imaging of the translocator protein (18 kDa), which is implicated in various neurological disorders (F. Dollé et al., 2008).
Antimicrobial Activity
The development of thienopyrimidine linked rhodanine derivatives has demonstrated antimicrobial efficacy against various bacterial and fungal strains. Such compounds, synthesized through condensation reactions, have shown potential as novel antimicrobial agents with potent activity, providing a basis for further pharmaceutical development in combating resistant microbial infections (Nagaraju Kerru et al., 2019).
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-23-14-6-3-2-5-12(14)19-16(21)10-20-11-18-13(9-17(20)22)15-7-4-8-24-15/h2-9,11H,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXZYVAUAOPJGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=NC(=CC2=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.